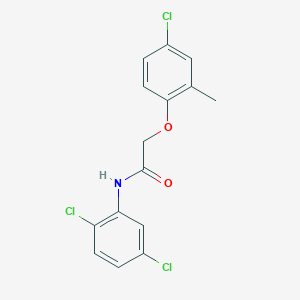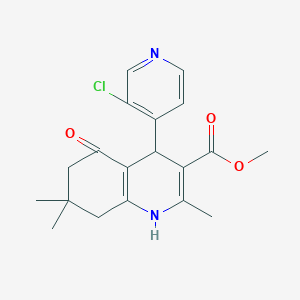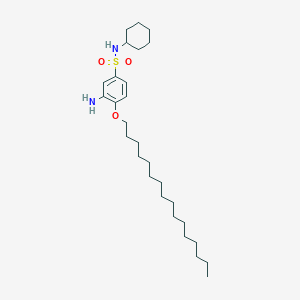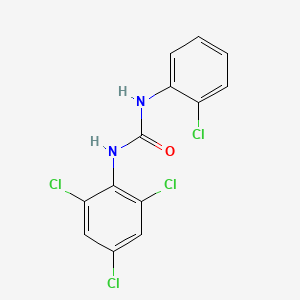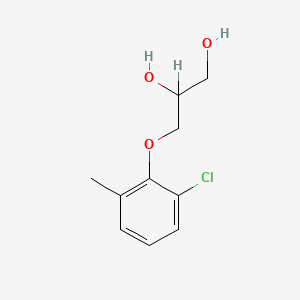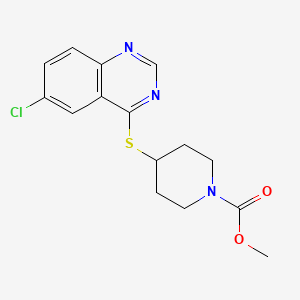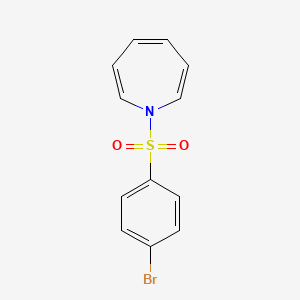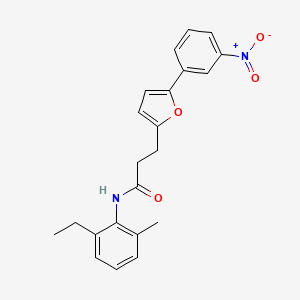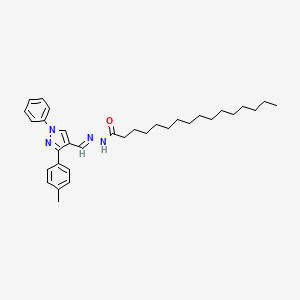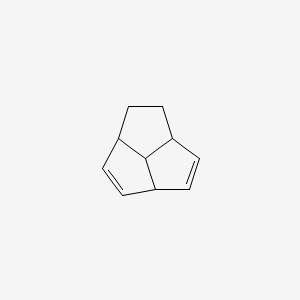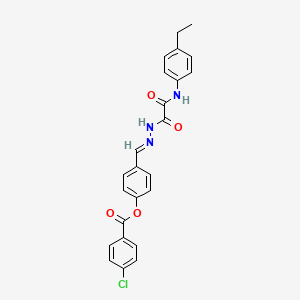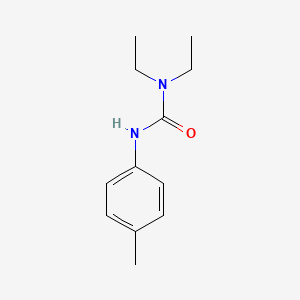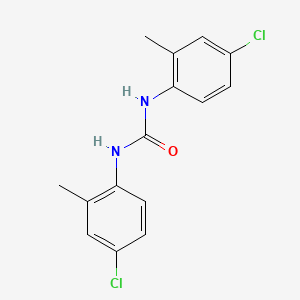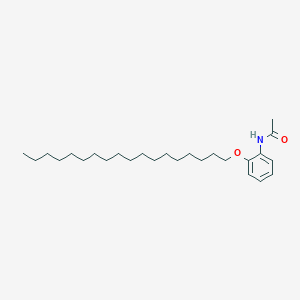
2'-(Octadecyloxy)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Octadecyloxy)acetanilide is an organic compound with the molecular formula C26H45NO2 and a molecular weight of 403.654 g/mol . This compound is characterized by the presence of an acetanilide core with an octadecyloxy substituent at the 2’ position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Octadecyloxy)acetanilide typically involves the reaction of acetanilide with octadecyloxy substituents under specific conditions. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 2’-(Octadecyloxy)acetanilide may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’-(Octadecyloxy)acetanilide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2’-(Octadecyloxy)acetanilide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 2’-(Octadecyloxy)acetanilide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
2’-(Octadecyloxy)acetanilide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2’-(Octadecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analog without the octadecyloxy substituent, used in various chemical and pharmaceutical applications.
N-Phenylacetamide: Another analog with different substituents, used in organic synthesis and as an intermediate in the production of other compounds.
Uniqueness
2’-(Octadecyloxy)acetanilide is unique due to the presence of the long octadecyloxy chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where such properties are desirable, such as in the development of new materials or in specific biological studies.
Properties
CAS No. |
143294-85-3 |
|---|---|
Molecular Formula |
C26H45NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
N-(2-octadecoxyphenyl)acetamide |
InChI |
InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-29-26-22-19-18-21-25(26)27-24(2)28/h18-19,21-22H,3-17,20,23H2,1-2H3,(H,27,28) |
InChI Key |
LCRABOKLAPSBTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


